molecular formula C18H13FO5 B11992148 3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 302902-30-3

3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B11992148
CAS No.: 302902-30-3
M. Wt: 328.3 g/mol
InChI Key: BBBINPAJRFMTGT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenoxy group, a methyl group, and an acetate ester linked to the chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with the chromen-4-one intermediate.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the chromen-4-one core using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorophenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, reducing inflammation.

    Induction of Apoptosis: The compound may induce programmed cell death in cancer cells by activating apoptotic pathways.

    Modulation of Signaling Pathways: It can modulate various cellular signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
  • 3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
  • 3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Uniqueness

3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological activities compared to its analogs.

Properties

CAS No.

302902-30-3

Molecular Formula

C18H13FO5

Molecular Weight

328.3 g/mol

IUPAC Name

[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C18H13FO5/c1-10-18(24-13-5-3-12(19)4-6-13)17(21)15-8-7-14(23-11(2)20)9-16(15)22-10/h3-9H,1-2H3

InChI Key

BBBINPAJRFMTGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=C(C=C3)F

Origin of Product

United States

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